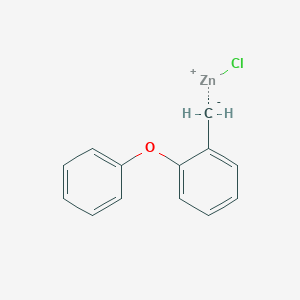
(2-PhenoxybenZyl)Zinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-PhenoxybenZyl)Zinc chloride is an organozinc compound with the molecular formula C13H11ClOZn.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-PhenoxybenZyl)Zinc chloride typically involves the reaction of 2-phenoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
C6H5OCH2C6H4Cl+Zn→C6H5OCH2C6H4ZnCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-PhenoxybenZyl)Zinc chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxybenzyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzyl alcohols, while substitution reactions can produce a variety of organozinc derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-PhenoxybenZyl)Zinc chloride is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study the interactions between organozinc compounds and biological molecules. Its unique structure allows for the exploration of zinc’s role in biological systems.
Medicine
While direct medical applications of this compound are limited, its derivatives may have potential in drug development. Organometallic compounds are being investigated for their therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to form stable organozinc intermediates makes it valuable in material science .
Mecanismo De Acción
The mechanism by which (2-PhenoxybenZyl)Zinc chloride exerts its effects involves the interaction of the zinc center with various molecular targets. Zinc ions can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic addition and substitution. The phenoxybenzyl group provides additional stability and reactivity, making the compound versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc chloride (C₆H₅ZnCl): Similar in structure but lacks the phenoxy group.
Benzylzinc chloride (C₆H₅CH₂ZnCl): Similar but with a benzyl group instead of phenoxybenzyl.
(2-Methoxybenzyl)zinc chloride (C₆H₅OCH₂ZnCl): Similar but with a methoxy group instead of phenoxy.
Uniqueness
(2-PhenoxybenZyl)Zinc chloride is unique due to the presence of the phenoxy group, which enhances its reactivity and stability compared to other organozinc compounds. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not perform as well .
Propiedades
Fórmula molecular |
C13H11ClOZn |
|---|---|
Peso molecular |
284.1 g/mol |
Nombre IUPAC |
chlorozinc(1+);1-methanidyl-2-phenoxybenzene |
InChI |
InChI=1S/C13H11O.ClH.Zn/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
JXTUVDDHCYQZGL-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=CC=C1OC2=CC=CC=C2.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
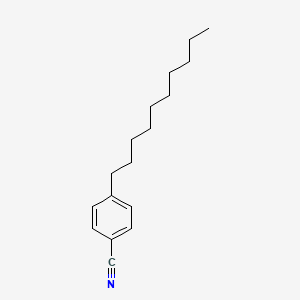
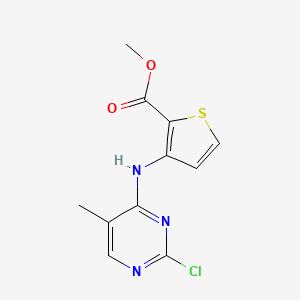
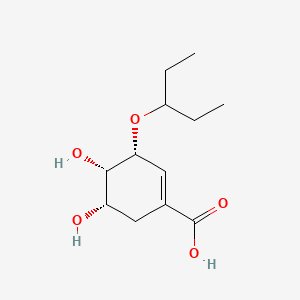
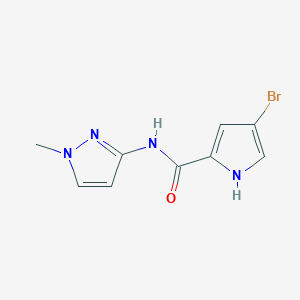
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)

![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)

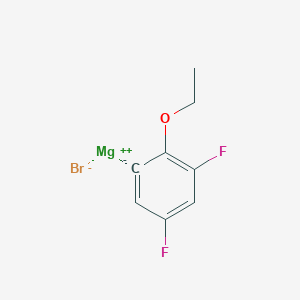
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
